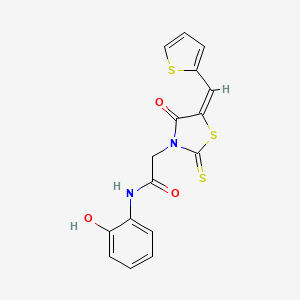

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12N2O3S3 and its molecular weight is 376.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that those with thiophene moieties showed enhanced activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, suggesting a promising alternative for treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it inhibits the expression of pro-inflammatory cytokines in vitro, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the downregulation of NF-κB signaling pathways .

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways and increases the levels of reactive oxygen species (ROS), leading to cell death in various cancer types .

Case Studies

- Antimicrobial Efficacy

- Anti-inflammatory Action

- Anticancer Activity

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

-

Thiophene ring : Selective oxidation at the sulfur atom forms sulfoxides or sulfones under controlled conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C).

-

Thioxo group (C=S) : Oxidized to sulfinic (-SO<sub>2</sub>H) or sulfonic (-SO<sub>3</sub>H) acids using strong oxidizing agents like KMnO<sub>4</sub> .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | AcOH, 50°C, 4h | Sulfoxide derivative | 68 | |

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 2h | Sulfonic acid derivative | 52 |

Reduction Reactions

Reduction primarily targets the thioxothiazolidinone core and imine bond:

-

Thioxo group (C=S) : Reduced to thiol (-SH) using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

-

Imine bond (C=N) : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the hydrazinylidene group to an amine .

Key Findings :

-

Reduction with NaBH<sub>4</sub> in ethanol yields a thiol intermediate, which undergoes dimerization to form disulfide linkages .

-

Hydrogenation preserves the thiophene ring while saturating the hydrazinylidene moiety .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

-

Thiophene ring : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkylated derivatives .

-

Acetamide group : Hydrolysis with NaOH yields carboxylic acid derivatives .

Electrophilic Substitution

-

Phenolic hydroxyl group : Undergo nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation (H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>) at the ortho position relative to the hydroxyl group .

Table 2: Substitution Reaction Outcomes

Cyclization and Ring-Opening Reactions

The thiazolidinone core facilitates cyclization and ring-modification reactions:

-

Cyclization : Treatment with POCl<sub>3</sub> forms a fused thiazolo[5,4-b]pyridine ring via intramolecular dehydration .

-

Ring-opening : Reaction with Grignard reagents (e.g., CH<sub>3</sub>MgBr) cleaves the thiazolidinone ring, producing thioamide intermediates .

Mechanistic Insight :

-

Cyclization proceeds through a carbocation intermediate stabilized by the thiophene’s electron-rich system .

-

Ring-opening reactions are pH-dependent, favoring acidic conditions for protonation of the thioxo group .

Biological Interaction Pathways

The compound’s reactivity underpins its pharmacological effects:

-

Enzyme inhibition : The thioxo group undergoes nucleophilic attack by cysteine residues in enzymes (e.g., glutamate racemase), forming covalent adducts .

-

DNA intercalation : The planar thiophene-thiazolidinone system intercalates into DNA base pairs, facilitated by π-π stacking .

Stability and Degradation

属性

IUPAC Name |

N-(2-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S3/c19-12-6-2-1-5-11(12)17-14(20)9-18-15(21)13(24-16(18)22)8-10-4-3-7-23-10/h1-8,19H,9H2,(H,17,20)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJPHGYUSPLKSY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。